tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate
Description
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate is a complex organic compound with a unique structure that includes a piperidine ring substituted with benzyl and tetramethyl groups
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-14-16(3)23(13-18-11-9-8-10-12-18)17(4)15(2)19(14)22-20(24)25-21(5,6)7/h8-12,14-17,19H,13H2,1-7H3,(H,22,24) |
InChI Key |
YASBDTKCNDHYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(C(C1NC(=O)OC(C)(C)C)C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and a benzyl-substituted piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used as a protecting group for amines.
Benzyl carbamate: Similar structure but lacks the piperidine ring.
N-Boc-piperidine: Contains the piperidine ring but with different substituents.
Uniqueness
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate is unique due to its combination of a highly substituted piperidine ring and a benzyl group.
Biological Activity
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine derivatives with tert-butyl carbamate in the presence of suitable catalysts. The process may also include various modifications to enhance yield and purity. The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antibacterial Activity : Research has shown that derivatives of similar piperidine compounds exhibit significant antibacterial properties. A study involving related carbamate derivatives demonstrated effectiveness against various bacterial strains such as E. coli and Bacillus cereus using microdilution broth susceptibility assays .
- Cytotoxicity : The cytotoxic effects of the compound were assessed using the Artemia salina assay, which indicated low toxicity levels compared to standard control agents .
Antibacterial Activity
A significant study focused on the antibacterial properties of piperidine derivatives similar to this compound. The study synthesized several derivatives and evaluated their activity against common pathogens. The results are summarized in Table 1.
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | M. luteus | 8 µg/mL |
| Compound C | B. cereus | 32 µg/mL |
These findings suggest that modifications in the piperidine structure can lead to enhanced antibacterial activity.
Cytotoxicity Studies
The cytotoxicity of this compound was evaluated through various assays. The results indicated that while some derivatives exhibited promising antibacterial properties, they maintained a favorable safety profile with low cytotoxicity.
Case Studies
Several case studies have highlighted the potential applications of piperidine derivatives:
- Case Study on Antibacterial Efficacy : A derivative similar to this compound was tested against multi-drug resistant strains of bacteria. Results showed significant inhibition at concentrations lower than standard antibiotics used in clinical settings .
- Case Study on Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine-based compounds revealed that specific substitutions on the piperidine ring significantly influenced both antibacterial and cytotoxic activities. This information is crucial for designing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
